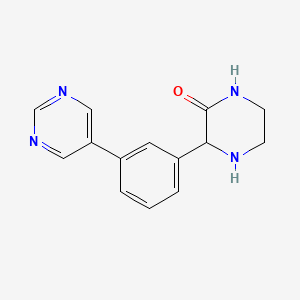

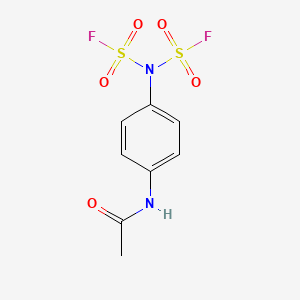

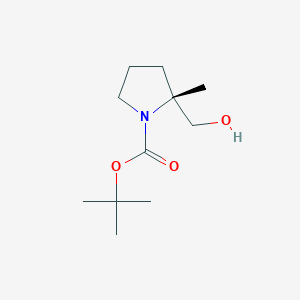

![molecular formula C16H20N4OS2 B2780665 2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-15-5](/img/structure/B2780665.png)

2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Similarly, imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position . Imidazole is also a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Anti-inflammatory Applications

Compounds derived from thiazolo[3,2-b]-1,2,4-triazole have been investigated for their anti-inflammatory activities. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and evaluated them for anti-inflammatory activity, highlighting the potential of these compounds in anti-inflammatory research (Tozkoparan et al., 1999).

Antimicrobial and Antifungal Applications

Several studies have demonstrated the antimicrobial and antifungal potential of compounds with a triazole or thiadiazole core. For example, Tehranchian et al. (2005) synthesized compounds with 1,2,4-triazol-3-yl and 1,3,4-thiadiazol-2-yl moieties that showed good activity against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005).

Pesticidal Activities

Compounds with thiazole derivatives have been evaluated for their pesticidal activities. Choi et al. (2015) investigated the pesticidal activities of thiazole derivatives against mosquito larvae and phytopathogenic fungi, indicating their potential in pest control (Choi et al., 2015).

Anticancer Activities

Novel thiazolo[3,2-b]triazole derivatives have been explored for their anticancer activities. Madhusudhanrao and Manikala (2020) synthesized (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues and evaluated their in vitro anticancer activity, highlighting the therapeutic potential of such compounds in cancer treatment (Madhusudhanrao & Manikala, 2020).

Antioxidant Activities

Compounds with triazole and thiadiazole moieties have also been studied for their antioxidant properties. Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazole compounds for their protective effects against ethanol-induced oxidative stress, indicating their potential as antioxidants (Aktay et al., 2005).

Future Directions

properties

IUPAC Name |

2-methyl-5-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS2/c1-10-5-7-19(8-6-10)13(12-4-3-9-22-12)14-15(21)20-16(23-14)17-11(2)18-20/h3-4,9-10,13,21H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZUMWQFEKJIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

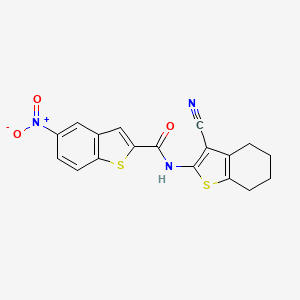

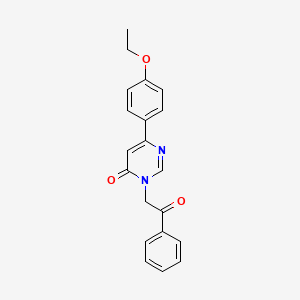

![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2780582.png)

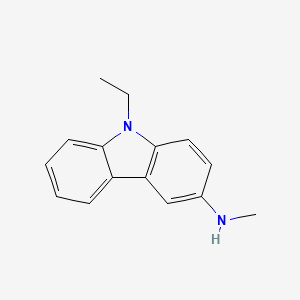

![(E)-2-(2-chlorobenzoyl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2780585.png)

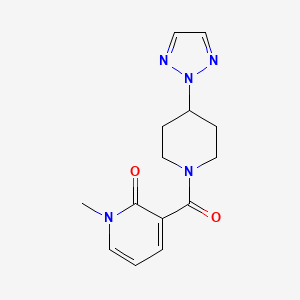

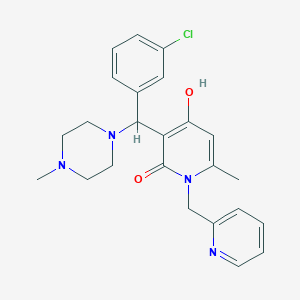

![3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780588.png)

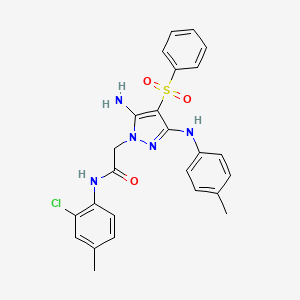

![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)